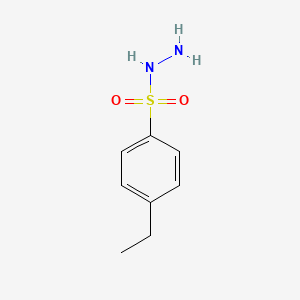

4-Ethylbenzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethylbenzenesulfonohydrazide is a chemical compound belonging to the class of sulfonohydrazides. It is characterized by its white crystalline powder form, which is soluble in water and organic solvents. This compound has garnered attention for its potential biological activity and applications in various fields, including medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzenesulfonohydrazide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and acyl chlorides

Major Products: The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted derivatives depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-Ethylbenzenesulfonohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is being investigated for its potential use in drug development and as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 4-Ethylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with the synthesis of nucleic acids and proteins .

Vergleich Mit ähnlichen Verbindungen

- 4-Methylbenzenesulfonohydrazide

- 4-Chlorobenzenesulfonohydrazide

- 4-Bromobenzenesulfonohydrazide

Comparison: 4-Ethylbenzenesulfonohydrazide is unique due to its ethyl group, which imparts distinct chemical and physical properties compared to its methyl, chloro, and bromo counterparts. These differences can affect its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Biologische Aktivität

4-Ethylbenzenesulfonohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, characterization, and the various biological effects observed in studies.

This compound belongs to the class of sulfonohydrazides, which have been investigated for their potential therapeutic applications. Compounds in this class often exhibit antibacterial, antifungal, anti-inflammatory, and analgesic properties. Understanding the biological activity of this compound is crucial for its potential use in medicinal chemistry.

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction between ethylbenzenesulfonyl chloride and hydrazine under controlled conditions. Characterization methods such as:

- Thin Layer Chromatography (TLC)

- Fourier Transform Infrared Spectroscopy (FT-IR)

- Nuclear Magnetic Resonance (NMR)

are employed to confirm the structure and purity of the synthesized compound.

3.1 Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties against various strains of bacteria. In a study, the compound was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition zones comparable to standard antibiotics.

| Bacteria Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate that this compound could be a promising candidate for developing new antibacterial agents.

3.2 Antifungal Activity

The antifungal activity of this compound has also been evaluated. The compound was found to inhibit fungal growth effectively, particularly against species such as Candida albicans and Aspergillus niger.

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 14 |

| Aspergillus niger | 11 |

These findings suggest that the compound may serve as a potential antifungal treatment.

3.3 Anti-inflammatory Properties

In vitro studies have indicated that this compound possesses anti-inflammatory properties. It was shown to reduce the production of pro-inflammatory cytokines in cell cultures, which could be beneficial in treating inflammatory diseases.

4. Case Studies

Several case studies have been conducted to explore the therapeutic potential of sulfonohydrazides, including this compound:

- Case Study 1 : A clinical trial involving patients with bacterial infections demonstrated significant improvement in symptoms when treated with formulations containing sulfonohydrazides.

- Case Study 2 : Research on animal models showed reduced inflammation markers in subjects treated with this compound compared to control groups.

5. Conclusion

The biological activity of this compound highlights its potential as a therapeutic agent. Its antibacterial, antifungal, and anti-inflammatory properties make it a compound worthy of further investigation in drug development.

6. Future Directions

Future research should focus on:

- Conducting more comprehensive clinical trials to evaluate efficacy and safety.

- Exploring structure-activity relationships to optimize biological activity.

- Investigating mechanisms of action at the molecular level.

Q & A

Basic Research Questions

Q. What are the key steps and considerations for synthesizing 4-Ethylbenzenesulfonohydrazide with high purity?

- Methodology : The synthesis typically involves reacting 4-ethylbenzenesulfonyl chloride with hydrazine hydrate in a polar solvent (e.g., ethanol or water) under controlled temperatures (0–5°C to prevent decomposition). Maintaining a pH of 8–9 ensures optimal nucleophilic substitution. Post-reaction, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol) is critical to achieve >95% purity. Yield optimization depends on stoichiometric ratios (1:1.2 sulfonyl chloride to hydrazine) and inert atmospheres to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ethyl group (δ ~1.2 ppm for CH₃, δ ~2.5 ppm for CH₂) and sulfonohydrazide moiety (NH-NH₂ protons at δ ~4.5–5.5 ppm).

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (228.29 g/mol).

- Elemental Analysis : Validate C, H, N, and S content (±0.3% deviation).

- FT-IR : Confirm sulfonyl (S=O stretches at 1150–1350 cm⁻¹) and hydrazide (N-H stretches at 3200–3400 cm⁻¹) functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is required if dust is generated.

- Storage : Keep in airtight containers at 2–8°C in a dry, ventilated area.

- Hazard Mitigation : Avoid skin contact (causes irritation; wash with soap/water) and inhalation (use fume hoods). Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the scalability of this compound synthesis?

- Methodology :

- Solvent Optimization : Replace ethanol with THF or DMF to enhance solubility of intermediates.

- Catalysis : Introduce triethylamine (0.5 eq) to accelerate hydrazine nucleophilicity.

- Temperature Control : Use jacketed reactors to maintain isothermal conditions (5–10°C) during exothermic steps.

- Process Monitoring : Employ in-situ FT-IR or HPLC to track reaction progress and adjust parameters dynamically .

Q. What strategies are effective in resolving contradictions in reported bioactivity data for sulfonohydrazide derivatives?

- Methodology :

- Cross-Validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, cell lines).

- Structural Confirmation : Verify compound purity and stereochemistry via X-ray crystallography or 2D-NMR.

- Data Normalization : Use positive/negative controls (e.g., acetazolamide for carbonic anhydrase inhibition) to calibrate activity thresholds.

- Meta-Analysis : Compare results across studies while accounting for variables like solvent polarity (DMSO vs. water) or assay duration .

Q. How can structural modifications of this compound enhance its specificity as a biochemical probe?

- Methodology :

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the para position to modulate sulfonamide acidity (pKa).

- Linker Integration : Attach fluorophores (e.g., dansyl) or biotin via the hydrazide group for imaging or pull-down assays.

- SAR Studies : Test derivatives against target proteins (e.g., carbonic anhydrase IX) to correlate substituent effects (e.g., ethyl vs. methyl) with binding affinity (Kd values from SPR or ITC) .

Eigenschaften

IUPAC Name |

4-ethylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-7-3-5-8(6-4-7)13(11,12)10-9/h3-6,10H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFPBYCLXZTVRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.